S-Acetylmercaptosuccinic anhydride

Catalog No.
S582732
CAS No.
6953-60-2
M.F
C6H6O4S
M. Wt
174.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
S-Acetylmercaptosuccinic anhydride

CAS Number

6953-60-2

Product Name

S-Acetylmercaptosuccinic anhydride

IUPAC Name

S-(2,5-dioxooxolan-3-yl) ethanethioate

Molecular Formula

C6H6O4S

Molecular Weight

174.18 g/mol

InChI

InChI=1S/C6H6O4S/c1-3(7)11-4-2-5(8)10-6(4)9/h4H,2H2,1H3

InChI Key

AHTFMWCHTGEJHA-UHFFFAOYSA-N

SMILES

CC(=O)SC1CC(=O)OC1=O

Synonyms

(acetylthio)succinic anhydride, S-acetylmercaptosuccinic anhydride, SAMSA

Canonical SMILES

CC(=O)SC1CC(=O)OC1=O

The exact mass of the compound S-Acetylmercaptosuccinic anhydride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 57456. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

S-Acetylmercaptosuccinic anhydride (CAS 6953-60-2) is a heterobifunctional molecule used for introducing protected thiol groups onto primary amine-containing substrates. It features a reactive succinic anhydride group for rapid covalent linkage to amines (e.g., on proteins or aminated surfaces) and a thioester (S-acetyl) group that masks a sulfhydryl moiety.[1] This dual functionality allows for a controlled, two-step process: first, conjugation via the anhydride, followed by selective deprotection under mild basic conditions to expose the reactive thiol. This strategic protection prevents premature oxidation or side reactions, such as unwanted disulfide bond formation, which are common challenges when working with free-thiol reagents.[2][3]

Direct substitution with mercaptosuccinic acid (thiomalic acid), the unprotected analog, is often unfeasible in controlled synthesis and surface modification protocols. The free thiol of mercaptosuccinic acid is highly susceptible to oxidation, leading to the formation of disulfide-linked dimers and oligomers which act as impurities and cause batch-to-batch irreproducibility.[4] In nanoparticle applications, this can lead to uncontrolled aggregation and loss of colloidal stability.[5] Furthermore, conjugating mercaptosuccinic acid via its carboxyl groups requires activating agents (e.g., EDC/NHS), adding process steps and potential side reactions not present in the direct, one-step reaction of the anhydride group in S-acetylmercaptosuccinic anhydride with amines.[1][6] The acetyl protection strategy is critical for ensuring that the thiol is only revealed in situ when desired, providing essential control over the reaction timing and stoichiometry.[2]

Superior Nanocrystal Surface Quality and Optical Performance vs. Direct Thiol Ligands

When used as a surface-capping agent for colloidal CdTe quantum dots (QDs), ligands derived from mercaptosuccinic acid (MSA) demonstrate superior optical properties compared to other common thiol-based stabilizers like glutathione (GSH) or thioglycolic acid (TGA). One study showed that using MSA resulted in a significant enhancement of photoluminescent quantum yield (PLQY). This improvement is attributed to a slower, more controlled nanocrystal growth rate, which leads to better surface passivation and a reduction in non-radiative recombination trap states.[7] The use of the acetyl-protected anhydride form provides a robust pathway to achieve this superior MSA capping by first attaching the molecule to the particle surface before exposing the critical thiol group.

Evidence DimensionPhotoluminescent Quantum Yield (PLQY)
Target Compound DataEnhanced PLQY due to superior surface passivation with mercaptosuccinic acid-derived ligands.
Comparator Or BaselineLower PLQY observed with widely used stabilizers such as glutathione (GSH) and thioglycolic acid (TGA).
Quantified DifferenceNot explicitly quantified in the comparative text, but described as a significant enhancement.
ConditionsAqueous synthesis of colloidal CdTe quantum dots.

For buyers developing fluorescent probes or optical devices, higher quantum yield translates directly to brighter signals and better device performance, justifying the use of a precursor that enables superior surface quality.

Process Simplification: Direct Amine Coupling without Auxiliary Activating Agents

The integrated anhydride functionality of S-acetylmercaptosuccinic anhydride enables direct, one-step conjugation to primary amines, such as the lysine side chains on proteins, under mild aqueous conditions (physiologically relevant pH).[1] This contrasts sharply with the process required for its non-anhydride analog, mercaptosuccinic acid. To achieve the same amide bond, mercaptosuccinic acid requires a multi-component system involving a carboxyl-activating agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and often NHS (N-hydroxysuccinimide) to form a more stable active ester intermediate.[6] This multi-step process increases handling, cost, and the risk of side reactions, such as the formation of N-acylurea byproducts.

Evidence DimensionReaction Steps for Amine Conjugation
Target Compound Data1 step (direct reaction of anhydride with amine).
Comparator Or Baseline2+ steps for mercaptosuccinic acid (activation with EDC, reaction with amine).
Quantified DifferenceAt least 50% reduction in core reaction steps and elimination of auxiliary coupling reagents.
ConditionsAqueous bioconjugation to primary amines at or near neutral pH.

For process development and manufacturing, eliminating reagents and procedural steps reduces cost, simplifies purification, and improves the overall robustness and reproducibility of the conjugation protocol.

Enhanced Precursor Stability: Acetyl Protection Prevents Oxidative Degradation

The primary procurement risk associated with free-thiol reagents like mercaptosuccinic acid is their propensity for oxidative degradation, forming disulfides.[4][8] This process consumes the active species and introduces impurities. The S-acetyl group effectively protects the thiol, converting it to a thioester which is stable under typical storage and handling conditions, including exposure to air and neutral aqueous solutions.[2][3] This chemical stability ensures that the reagent's purity and reactivity are maintained until the point of use, where the thiol is intentionally liberated via controlled deprotection. This prevents the introduction of disulfide impurities that can cause irreproducibility, particularly in sensitive applications like nanoparticle synthesis or quantitative protein modification.

Evidence DimensionChemical Stability to Oxidation
Target Compound DataHigh (Thiol is protected as a stable thioester).
Comparator Or BaselineLow (Free thiol is readily oxidized to disulfide).
Quantified DifferenceQualitatively significant improvement in shelf-life and solution stability, preventing formation of disulfide impurities.
ConditionsStandard laboratory storage, handling, and reaction setup in non-reducing buffers.

Procuring the acetyl-protected form minimizes batch-to-batch variability and ensures consistent performance, reducing the need for frequent requalification of reagents and improving the reproducibility of experimental or manufacturing outcomes.

Production of High-Performance, Water-Soluble Quantum Dots for Bioimaging

This compound is the right choice for transferring hydrophobic quantum dots to aqueous media for biological applications. The anhydride reacts with amine-functionalized surfaces, and subsequent deprotection exposes the thiol, which coordinates to the QD surface. This process, enabled by the protected thiol, leads to QDs with superior surface quality, enhanced photoluminescent quantum yield, and improved colloidal stability compared to those made with unprotected thiols.[7]

Controlled Thiolation of Antibodies and Proteins for Bioconjugate Development

For creating antibody-drug conjugates (ADCs) or diagnostic reagents, this molecule offers a streamlined process for introducing a controlled number of reactive thiol groups onto lysine residues. The direct reactivity of the anhydride avoids the need for EDC/NHS coupling agents, simplifying the workflow and reducing process impurities.[1] The stability of the acetyl-protected intermediate ensures reproducible modification levels before the final deprotection step.[2]

Fabrication of Thiol-Functionalized Surfaces for Biosensors and Material Science

This reagent is ideal for functionalizing amine-terminated self-assembled monolayers (SAMs) or polymer surfaces. It provides a robust and efficient method to create a surface decorated with protected thiols. After deprotection, the exposed sulfhydryl groups are available for subsequent immobilization of gold nanoparticles, maleimide-functionalized biomolecules, or for use in thiol-ene click chemistry, all benefiting from the clean and controlled initial surface modification step.

XLogP3

0.1

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

6953-60-2

General Manufacturing Information

Ethanethioic acid, S-(tetrahydro-2,5-dioxo-3-furanyl) ester: INACTIVE

Dates

Last modified: 08-15-2023

Explore Compound Types